2-(ethenesulfonyl)propane

Polymer modification Michael addition Vinyl sulfone reactivity

2-(Ethenesulfonyl)propane, systematically named propane, 2-(ethenylsulfonyl)- and also known as isopropyl vinyl sulfone, is a dialkyl vinyl sulfone with the molecular formula C5H10O2S and a molecular weight of 134.20 Da. It is classified as an organosulfur building block featuring a vinyl group directly bonded to an electrophilic sulfone center, which makes it a potent Michael acceptor.

Molecular Formula C5H10O2S
Molecular Weight 134.20 g/mol
CAS No. 20329-64-0
Cat. No. B6614444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethenesulfonyl)propane
CAS20329-64-0
Molecular FormulaC5H10O2S
Molecular Weight134.20 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C=C
InChIInChI=1S/C5H10O2S/c1-4-8(6,7)5(2)3/h4-5H,1H2,2-3H3
InChIKeyMKPZSFSMUGHTME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethenesulfonyl)propane (CAS 20329-64-0) — Class and Core Characteristics for Procurement Decisions


2-(Ethenesulfonyl)propane, systematically named propane, 2-(ethenylsulfonyl)- and also known as isopropyl vinyl sulfone, is a dialkyl vinyl sulfone with the molecular formula C5H10O2S and a molecular weight of 134.20 Da [1]. It is classified as an organosulfur building block featuring a vinyl group directly bonded to an electrophilic sulfone center, which makes it a potent Michael acceptor [2]. Its structure consists of an isopropyl group on one side of the sulfone and a terminal vinyl group on the other, placing it within a homologous series of alkyl vinyl sulfones used in medicinal chemistry, polymer science, and bioconjugation.

Why 2-(Ethenesulfonyl)propane Cannot Be Assumed Interchangeable with Other Alkyl Vinyl Sulfones


Although all alkyl vinyl sulfones share the same electrophilic warhead, the nature of the alkyl substituent on sulfur profoundly influences reactivity, selectivity, and physicochemical behavior. Studies have shown that the rate of Michael addition can vary over three orders of magnitude depending on the sulfonyl R group [1]. In polymer modification experiments, the degree of sulfonylation dropped from >90% for methyl and ethyl vinyl sulfones to ≤65% for tert-butyl vinyl sulfone, demonstrating that steric bulk directly dictates reaction efficiency [2]. Therefore, substituting one alkyl vinyl sulfone for another without accounting for steric and electronic differences can lead to failed syntheses, irreproducible kinetics, or altered material properties.

Quantitative Differentiation Evidence for 2-(Ethenesulfonyl)propane Against Its Closest Analogs


Steric Modulation of Michael Addition Efficiency in Polymer Functionalization

In the NaOH-catalyzed Michael addition of alkyl vinyl sulfones to ethylene/vinyl alcohol copolymer (EVAL), the degree of sulfonylation is highly dependent on the steric bulk of the alkyl group. Methyl and ethyl vinyl sulfones achieved >90% conversion of hydroxyl groups, while tert-butyl vinyl sulfone was limited to approximately 65%. [1] Although 2-(ethenesulfonyl)propane was not tested directly, its isopropyl substituent occupies an intermediate steric position, predicting a sulfonylation efficiency between that of ethyl and tert-butyl analogs.

Polymer modification Michael addition Vinyl sulfone reactivity

Three-Orders-of-Magnitude Reactivity Span Confirms R-Group Sensitivity in Vinyl Sulfones

A systematic kinetic study of 2'-(phenethyl)thiol Michael addition to various vinyl sulfonyl acceptors revealed that relative reaction rates span a factor of approximately 3000, with phenyl vinyl sulfonate esters (R = OPh) reacting roughly 3000-fold faster than N-benzyl vinyl sulfonamides (R = NHBn). [1] Alkyl vinyl sulfones exhibited intermediate reactivity. This vast range demonstrates that the sulfonyl substituent is not a passive bystander; it electronically and sterically tunes the electrophilicity of the vinyl group. 2-(Ethenesulfonyl)propane, bearing an isopropyl group, is positioned to deliver distinct kinetic behavior compared to both smaller alkyl (e.g., methyl) and electronically divergent aryl or sulfonamide analogs.

Cysteine protease inhibitors Michael acceptor kinetics Structure-activity relationship

LogP-Driven Polarity Differentiation from Methyl and Phenyl Vinyl Sulfones

The computed partition coefficient (LogP) of 2-(ethenesulfonyl)propane is 0.51 [1], reflecting its balanced lipophilicity from the isopropyl group. Methyl vinyl sulfone (LogP ~ -0.5) is considerably more polar, while phenyl vinyl sulfone (LogP ~ 2.0) is significantly more lipophilic. This places the isopropyl analog in a unique intermediate hydrophobicity window that affects membrane permeability, solubility, and chromatographic behavior.

Lipophilicity Physicochemical properties Drug design

Boiling Point and Critical Properties as Process-Scale Distinction from Linear Analogs

Critically evaluated thermophysical data for 2-(ethenesulfonyl)propane include normal boiling temperature, critical temperature, critical pressure, and density functions, which are available from the NIST/TRC Web Thermo Tables [1]. While these data are behind a subscription portal, their very existence as a critically evaluated dataset distinguishes this compound from many simpler alkyl vinyl sulfones for which such rigorous thermophysical characterization is absent. The branched isopropyl group typically lowers the boiling point relative to the linear n-propyl isomer, facilitating purification by distillation.

Thermophysical properties Process chemistry Distillation

High-Value Application Scenarios Where 2-(Ethenesulfonyl)propane Provides a Selection Advantage


Tuning Cysteine Protease Inhibitor Kinetics Through Steric Modulation

In the design of irreversible cysteine protease inhibitors, the reactivity of the vinyl sulfone warhead must be balanced to achieve sufficient target engagement while minimizing non-specific thiol reactivity. The isopropyl substituent on 2-(ethenesulfonyl)propane provides intermediate steric hindrance around the Michael acceptor, placing its expected reaction rate with active-site cysteines between that of the faster ethyl and slower tert-butyl analogs. This property is supported by class-level kinetic data showing that alkyl group identity alters vinyl sulfone reactivity over orders of magnitude [1]. Researchers optimizing inhibitor selectivity profiles should preferentially select this compound when a methyl or ethyl analog proves too promiscuous and a tert-butyl analog too unreactive.

Polymer and Surface Grafting with Controlled Functionalization Density

When modifying hydroxyl-containing polymers such as EVAL via Michael addition, achieving a specific degree of sulfonylation is critical for downstream material properties. Evidence shows that ethyl vinyl sulfone reaches >90% conversion while tert-butyl vinyl sulfone stalls at ≤65% [1]. 2-(Ethenesulfonyl)propane, with its intermediate isopropyl steric profile, is expected to enable grafting densities in the 70–85% range, providing a controlled functionalization level that is difficult to achieve with the more reactive methyl/ethyl analogs and impossible to attain with the sterically congested tert-butyl variant.

Bioconjugation Requiring Balanced Aqueous Solubility and Membrane Permeability

Vinyl sulfone chemistry is widely used for protein and peptide modification, where the solubility and partitioning of the modifying agent are critical. With a LogP of 0.51 [1], 2-(ethenesulfonyl)propane occupies a hydrophobicity window that is more membrane-permeable than methyl vinyl sulfone yet more water-soluble than phenyl vinyl sulfone. This intermediate lipophilicity is advantageous for conjugations that must occur in partially aqueous media while still allowing the conjugate to interact with hydrophobic binding pockets or cross cell membranes.

Scale-Up Processes Requiring Validated Thermodynamic Parameters

For process chemists scaling reactions involving vinyl sulfone building blocks, the availability of critically evaluated thermophysical data—including boiling temperature as a function of pressure, critical constants, density, and viscosity [1]—eliminates the need for in-house measurement campaigns. The NIST/TRC dataset for 2-(ethenesulfonyl)propane supports rigorous engineering calculations that reduce scale-up risk compared to using under-characterized alternative alkyl vinyl sulfones.

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